2-Bromocinnamic acid ethyl ester
Description
2-Bromocinnamic acid ethyl ester (C₁₁H₁₁BrO₂, average mass: 255.111) is an aromatic ester characterized by a bromine substituent at the 2-position of the cinnamic acid phenyl ring and an ethyl ester functional group. Its IUPAC name is ethyl (2E)-3-(2-bromophenyl)acrylate, and it has the CAS registry number 91047-77-7 .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVAHDSHDPZGMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural uniqueness of 2-bromocinnamic acid ethyl ester lies in its brominated aromatic ring and ethyl ester group. Below is a comparative analysis with structurally related esters:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Molecular Weight and Polarity: The bromine atom in this compound increases its molecular weight (255.111) compared to non-halogenated analogs like caffeic acid ethyl ester (208.21). Bromine also enhances polarity, affecting solubility in organic solvents compared to aliphatic esters (e.g., hexadecanoic acid ethyl ester, which is highly hydrophobic) .
- Thermal Stability : The conjugated system in the cinnamic acid backbone likely confers higher thermal stability compared to aliphatic esters like myristic acid ethyl ester, which has a lower melting point (~18°C) .
Research Findings
- Synthetic Utility : this compound serves as a precursor in synthesizing heterocyclic compounds due to its reactive bromine and ester groups .
- Comparative Bioactivity: In contrast to non-halogenated analogs like caffeic acid ethyl ester (antioxidant), brominated esters may target specific enzymes or receptors via halogen bonding, as seen in brominated macrocycles .
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